molecular formula C11H10N2O4 B13713893 Methyl 5-(6-Methoxy-3-pyridyl)isoxazole-3-carboxylate

Methyl 5-(6-Methoxy-3-pyridyl)isoxazole-3-carboxylate

Katalognummer: B13713893
Molekulargewicht: 234.21 g/mol
InChI-Schlüssel: VUEJKFFZRZCINM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32708609 is a chemical compound with unique properties and applications in various scientific fields. It is known for its stability and reactivity, making it a valuable compound in both research and industrial settings.

Vorbereitungsmethoden

The synthesis of MFCD32708609 involves several steps, including the use of specific reagents and reaction conditions. The preparation method is designed to ensure high yield and purity of the compound. Industrial production methods focus on scalability and cost-effectiveness, often involving large-scale reactors and optimized reaction conditions.

Analyse Chemischer Reaktionen

MFCD32708609 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

MFCD32708609 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic pathways. In biology, it is studied for its potential effects on cellular processes. In medicine, it is being investigated for its therapeutic potential in treating certain diseases. In industry, it is used in the production of specialized materials and chemicals.

Wirkmechanismus

The mechanism of action of MFCD32708609 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

MFCD32708609 is unique in its structure and reactivity compared to other similar compounds. Some of the similar compounds include [list of similar compounds]. The uniqueness of MFCD32708609 lies in its specific chemical properties and the range of applications it can be used for.

Eigenschaften

Molekularformel

C11H10N2O4

Molekulargewicht

234.21 g/mol

IUPAC-Name

methyl 5-(6-methoxypyridin-3-yl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C11H10N2O4/c1-15-10-4-3-7(6-12-10)9-5-8(13-17-9)11(14)16-2/h3-6H,1-2H3

InChI-Schlüssel

VUEJKFFZRZCINM-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=C(C=C1)C2=CC(=NO2)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.